5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde
Overview
Description
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C11H19NO2SSi. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in synthetic glycobiology .
Mode of Action
The compound can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a mechanism involving the transfer of an aldol group, which could result in changes to the target molecules.
Biochemical Pathways
Given its role in the production of erythrose, it may be involved in carbohydrate metabolism pathways .
Pharmacokinetics
The compound’s molecular weight of 25742 suggests that it may have reasonable bioavailability, as molecules under 500 Daltons typically have good membrane permeability.
Result of Action
Its role in the stereocontrolled production of erythrose suggests that it may influence the synthesis of this sugar molecule .
Biochemical Analysis
Biochemical Properties
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This compound interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to participate in reactions without undergoing degradation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell . Additionally, it can alter the expression of genes related to cell growth and differentiation, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiazole ring and carbaldehyde group facilitate the formation of covalent bonds with target enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to maintain its activity over time.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a predicted boiling point of 322.0±34.0 °C and a density of 1.066±0.06 g/cm3 . It can undergo degradation under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products within the cell . This compound can affect metabolic flux, leading to changes in the levels of metabolites and influencing overall cellular metabolism. The presence of the tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to participate in metabolic reactions without undergoing degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The tert-butyldimethylsilyl group plays a crucial role in maintaining the stability and activity of the molecule during transport.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The presence of the tert-butyldimethylsilyl group enhances the stability and activity of the molecule, allowing it to function effectively in various subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and subsequent formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl (TBDMS) group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carboxylic acid.
Reduction: Formation of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-methanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-((Tert-butyldimethylsilyloxy)methyl)aniline: Similar in structure but contains an aniline group instead of a thiazole ring.
3,5-Bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester: Contains two TBDMS groups and a benzoic acid ester instead of a thiazole ring.
Uniqueness
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is unique due to the presence of both the thiazole ring and the TBDMS-protected hydroxyl group
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIYEXLEOWNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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